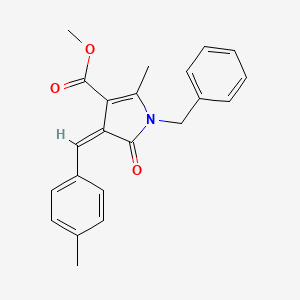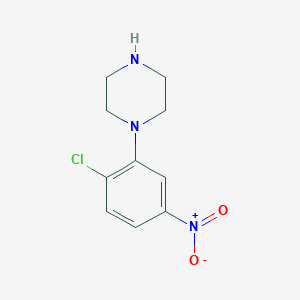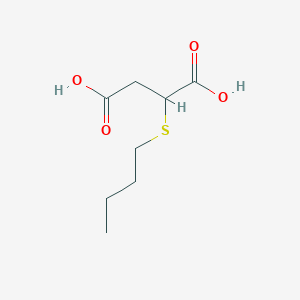![molecular formula C18H17N5O3S B5506943 N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)
N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,3-benzodioxol-5-yl moiety, which is a common structure in organic chemistry. It’s a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . The compound also contains a 4H-1,2,4-triazol-3-yl group, which is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group would contribute to the aromaticity of the compound, while the 4H-1,2,4-triazol-3-yl group would add a degree of polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the 1,3-benzodioxol-5-yl and 4H-1,2,4-triazol-3-yl groups could potentially make it reactive towards electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the 1,3-benzodioxol-5-yl group could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Heterocyclic Derivatives
A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, referred to as BTPT, was synthesized and subjected to computational quantum chemical study, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties estimation, and molecular docking analysis. BTPT demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as a novel anticancer agent. The compound was also compared with doxorubicin, a known cancer medication, revealing notable efficacy against specific cancer cell lines (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Development of Antimicrotubule Agents
A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The compounds demonstrated inhibition of cancer cell growth, with one compound showing significant activity against MCF-7 human breast tumor cells. In silico analysis suggested a correlation with clinically used antimicrotubule agents like paclitaxel and vincristine. The compounds were found to inhibit tubulin polymerization and induce G(2)/M-phase arrest in HeLa cells, highlighting their potential as cancer therapeutic agents (Stefely et al., 2010).
Antimicrobial Activity of Pyridyl Substituted Derivatives
A comprehensive study on the synthesis of 63 different 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives was conducted. These derivatives were evaluated for their in vitro antimicrobial activity against various human pathogenic microorganisms and their antioxidant activity. Particularly, derivatives with a 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, while those with a 4-pyridyl moiety showed remarkable antioxidant activity (Tay et al., 2022).
Synthesis and Antitumor Activity of Quinazolinone Analogues
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives showed significant broad-spectrum antitumor activity, with potency approximately 1.5–3.0-fold higher than the positive control 5-fluorouracil. The study provided insights into the potential therapeutic applications of these quinazolinone analogues in treating various cancer types (Al-Suwaidan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11(17(24)20-13-3-4-14-15(9-13)26-10-25-14)27-18-22-21-16(23(18)2)12-5-7-19-8-6-12/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHBXPRKURQKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NN=C(N3C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)